molecular formula C10H9Cl2FO2 B14039700 1-Chloro-1-(2-chloro-5-(fluoromethoxy)phenyl)propan-2-one

1-Chloro-1-(2-chloro-5-(fluoromethoxy)phenyl)propan-2-one

Cat. No.: B14039700
M. Wt: 251.08 g/mol
InChI Key: GOHBELLBLVAESA-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-chloro-5-(fluoromethoxy)phenyl)propan-2-one is a halogenated aromatic ketone characterized by a propan-2-one backbone substituted with chlorine at the 1-position and a 2-chloro-5-(fluoromethoxy)phenyl group. The fluoromethoxy group (-OCH2F) at the 5-position of the phenyl ring introduces both electron-withdrawing (due to fluorine) and steric effects, which may influence reactivity, solubility, and crystallinity compared to compounds with alternative substituents .

Properties

Molecular Formula

C10H9Cl2FO2

Molecular Weight

251.08 g/mol

IUPAC Name

1-chloro-1-[2-chloro-5-(fluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C10H9Cl2FO2/c1-6(14)10(12)8-4-7(15-5-13)2-3-9(8)11/h2-4,10H,5H2,1H3

InChI Key

GOHBELLBLVAESA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)OCF)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(2-chloro-5-(fluoromethoxy)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursorsThe final step usually involves the formation of the propan-2-one moiety through a Friedel-Crafts acylation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-chloro-5-(fluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-Chloro-1-(2-chloro-5-(fluoromethoxy)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-chloro-5-(fluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Substituent Variations

The table below compares key structural features of 1-Chloro-1-(2-chloro-5-(fluoromethoxy)phenyl)propan-2-one with analogs from the evidence:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents on Phenyl Ring Key Features
This compound* C10H8Cl2FO2 247.08 (estimated) 2-Cl, 5-OCH2F Fluoromethoxy group enhances polarity; potential for hydrogen bonding
1-Chloro-1-(2-chloro-4-(trifluoromethylthio)phenyl)propan-2-one C10H7Cl2F3OS 303.13 2-Cl, 4-SCF3 Trifluoromethylthio group increases lipophilicity and steric bulk
1-Chloro-1-[(Z)-2-phenylhydrazin-1-ylidene]propan-2-one C9H9ClN2O 196.63 Phenylhydrazine substituent Planar hydrazone structure; forms hydrogen bonds in crystal lattice
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one C10H10ClN2O2 234.65 4-OCH3 Methoxy group donates electron density, altering reactivity

*Estimated based on structural analogs.

Key Observations:
  • Substituent Effects : The fluoromethoxy group in the target compound contrasts with the trifluoromethylthio group in , which is bulkier and more lipophilic. This difference may impact biological activity or solubility in organic solvents.
  • Crystallinity: Hydrazone derivatives like exhibit hydrogen bonding (N–H···O and C–H···Cl interactions), leading to stable monoclinic crystal systems (space group P21/c). The target compound’s fluoromethoxy group may similarly influence packing via O–H or F···H interactions .

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